![molecular formula C9H17NO4 B1252024 Hyacinthacine B3](/img/structure/B1252024.png)
Hyacinthacine B3
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Overview
Description
Hyacinthacine B3 is a natural product found in Muscari armeniacum and Scilla siberica with data available.
Scientific Research Applications
Synthesis and Structure Elucidation : A significant aspect of research on Hyacinthacine B3 involves its synthesis and structural determination. Pecchioli et al. (2017) demonstrated a route for synthesizing complex congeners of this class of alkaloids, including Hyacinthacine B4 and C5 epimers, through diastereoselective additions and selective functionalizations (Pecchioli et al., 2017). Similarly, Savaspun et al. (2014) achieved the total synthesis of Hyacinthacines B3, B4, B5, and other epimers, confirming their structures and configurations (Savaspun et al., 2014).
Biological Activity and Applications : The biological activity of Hyacinthacine B3 is another focal point. Asano et al. (2000) isolated several hyacinthacines from Muscari armeniacum, including Hyacinthacine B3, and described their inhibitory activities against various glycosidases (Asano et al., 2000). This property is particularly significant for potential therapeutic applications in diseases like diabetes.
Glycosidase Inhibition and Therapeutic Potential : The glycosidase inhibitory activity of Hyacinthacine B3 and related compounds is a major area of research due to its potential therapeutic implications. Carroll et al. (2019) discussed the glycosidase inhibitory activity of Hyacinthacine C-type alkaloids, suggesting their potential as leads for treating diseases like type II diabetes (Carroll & Pyne, 2019).
properties
Product Name |
Hyacinthacine B3 |
---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,2R,3R,5R,7R,8R)-3-(hydroxymethyl)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol |
InChI |
InChI=1S/C9H17NO4/c1-4-2-6(12)7-9(14)8(13)5(3-11)10(4)7/h4-9,11-14H,2-3H2,1H3/t4-,5-,6-,7-,8-,9+/m1/s1 |
InChI Key |
PIBHCJDPQRCONN-MVEQLIQHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@H]2N1[C@@H]([C@H]([C@H]2O)O)CO)O |
Canonical SMILES |
CC1CC(C2N1C(C(C2O)O)CO)O |
synonyms |
hyacinthacine B3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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